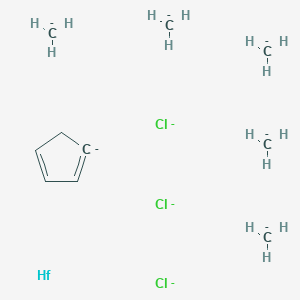
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is a coordination complex that involves hafnium, a transition metal, coordinated with cyclopenta-1,3-diene and trichloride ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium;trichloride typically involves the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxide complexes, while substitution reactions can produce a variety of hafnium-ligand complexes .
Aplicaciones Científicas De Investigación
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of carbanide;cyclopenta-1,3-diene;hafnium;trichloride involves its interaction with molecular targets through coordination chemistry. The hafnium center can coordinate with various substrates, facilitating catalytic reactions. The cyclopenta-1,3-diene and trichloride ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylhafnium trichloride: Similar in structure but differs in the specific ligands coordinated to the hafnium center.
Dimethylbis(cyclopentadienyl)hafnium(IV): Another hafnium complex with different ligands, leading to distinct chemical properties and applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is unique due to its specific combination of ligands, which confer unique reactivity and stability. This makes it particularly valuable in catalytic applications and advanced material synthesis .
Propiedades
Fórmula molecular |
C10H20Cl3Hf-9 |
|---|---|
Peso molecular |
425.1 g/mol |
Nombre IUPAC |
carbanide;cyclopenta-1,3-diene;hafnium;trichloride |
InChI |
InChI=1S/C5H5.5CH3.3ClH.Hf/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;5*1H3;3*1H;/q6*-1;;;;/p-3 |
Clave InChI |
DROXWYIBBCYOSR-UHFFFAOYSA-K |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
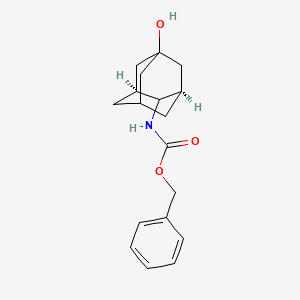
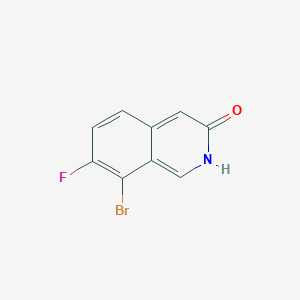
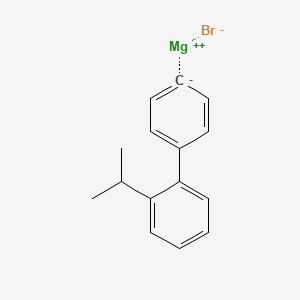
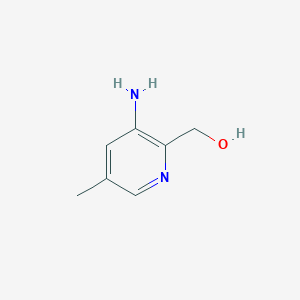
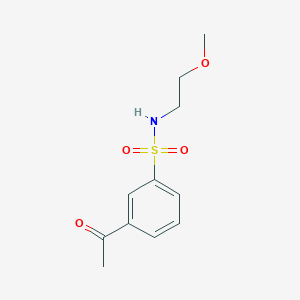
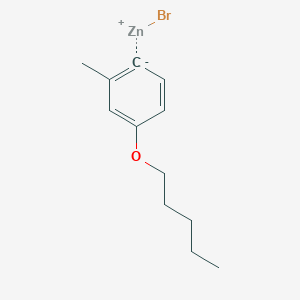
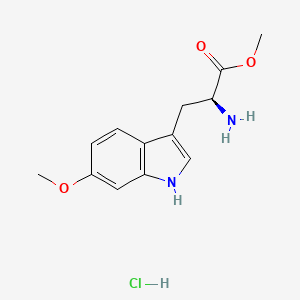
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
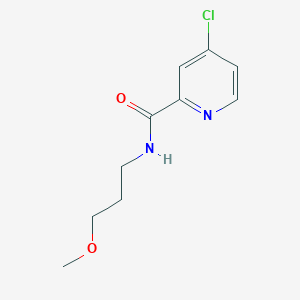
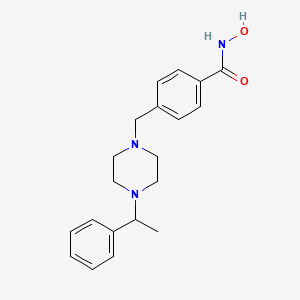
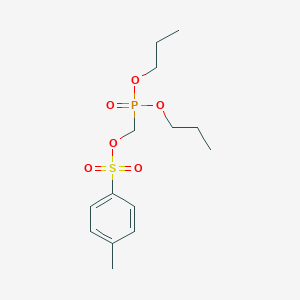
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
